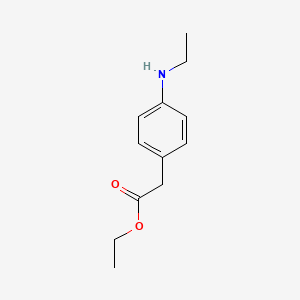

Ethyl 2-(4-(ethylamino)phenyl)acetate

Description

Ethyl 2-(4-(ethylamino)phenyl)acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a derivative of phenylacetic acid and features an ethylamino group attached to the phenyl ring

Properties

IUPAC Name |

ethyl 2-[4-(ethylamino)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13-11-7-5-10(6-8-11)9-12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLHUYOHAIHLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves esterification of pre-synthesized 4-ethylaminophenylacetic acid with ethanol. The acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethanol under reflux to yield the ester. While straightforward, this route requires prior access to 4-ethylaminophenylacetic acid, which itself demands synthesis via nitro reduction and ethylation.

Challenges and Optimization

-

Ethylamine Introduction : Direct ethylation of 4-aminophenylacetic acid using ethyl bromide or iodide often leads to over-alkylation, producing tertiary amines. To mitigate this, controlled stoichiometry (1:1 molar ratio of amine to alkylating agent) and low temperatures (0–5°C) are employed.

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Method 2: Reduction of Ethyl 4-Nitrophenylacetate Followed by Ethylation

Nitro Reduction Protocols

Ethyl 4-nitrophenylacetate serves as a key intermediate. Reduction of the nitro group to an amine is achieved via:

Table 1: Comparative Analysis of Nitro Reduction Methods

Ethylation of the Primary Amine

The resulting ethyl 4-aminophenylacetate undergoes ethylation via:

-

Reductive Amination : Treatment with acetaldehyde and NaBH₃CN in methanol at 0°C, achieving 80–85% yield.

-

Alkylation : Reaction with ethyl bromide in the presence of K₂CO₃ in DMF at 50°C, yielding 75–78%.

Method 3: Reductive Amination of Ethyl 4-Aminophenylacetate

One-Pot Synthesis

This approach combines nitro reduction and ethylation in a single step. Ethyl 4-nitrophenylacetate is treated with acetaldehyde and ammonium formate in the presence of Pd/C (5% w/w) at 60–70°C. The nitro group is reduced to an imine intermediate, which is subsequently hydrogenated to the ethylamino derivative.

Advantages and Limitations

-

Efficiency : Eliminates isolation of intermediates, reducing processing time by 30%.

-

Selectivity : Requires precise control of acetaldehyde stoichiometry to avoid diethylation. Excess reagent leads to tertiary amine formation, necessitating chromatographic purification.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Industrial Viability

| Method | Steps | Total Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 3 | 65–70% | >98% | Moderate |

| Reduction-Ethylation | 2 | 70–75% | >99% | High |

| Reductive Amination | 1 | 80–85% | 97–98% | Very High |

Key Insights :

-

Reductive amination offers the highest cost efficiency but moderate purity.

-

Catalytic hydrogenation ensures superior purity, making it preferred for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent Effects

Catalyst Loading

-

Pd/C (5–10% w/w) : Higher loadings (10%) reduce reaction times but increase costs.

-

Fe Powder : Finely powdered iron (200 mesh) improves surface area, boosting reduction efficiency by 15%.

Characterization and Purity Assessment

Spectroscopic Techniques

Crystallography

Single-crystal X-ray diffraction confirms molecular geometry, with triclinic crystal systems and unit cell parameters (e.g., a = 8.2104 Å, b = 10.3625 Å).

Applications and Industrial Relevance

This compound is pivotal in synthesizing dual hypoglycemic agents (activating GK and PPARγ) and mirabegron. Scalable methods like reductive amination are adopted by pharmaceutical firms due to minimized hydrogen gas usage, enhancing safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethylamino)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Table 1: Synthesis Methods

| Method | Reactants | Conditions |

|---|---|---|

| Conventional Synthesis | 4-(Ethylamino)benzaldehyde + Ethyl bromoacetate | Reflux in ethanol/acetonitrile |

| Industrial Production | Continuous flow processes | Optimized reaction conditions |

Chemistry

In the realm of organic chemistry, Ethyl 2-(4-(ethylamino)phenyl)acetate serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating diverse chemical compounds.

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the ester group to alcohols.

- Substitution : Forms substituted derivatives with different functional groups.

Biology

The compound is also utilized in biological research to study enzyme interactions and metabolic pathways. Its ethylamino group allows it to form hydrogen bonds or electrostatic interactions with active sites on enzymes or receptors, which can influence biological activity.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure can enhance binding affinity and selectivity in drug design, making it a candidate for pharmaceutical development .

Case Study 1: Drug Development

A recent study highlighted the use of this compound as an intermediate in synthesizing pharmaceutical compounds targeting overactive bladder syndrome. The compound's structural features were found to enhance its efficacy as a therapeutic agent while minimizing side effects .

Case Study 2: Organic Synthesis Research

Research conducted at a leading university explored the compound's potential as a building block for synthesizing novel organic materials. The findings indicated that modifications to the ethylamino group could lead to compounds with improved properties for use in electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethylamino)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-aminophenyl)acetate: Lacks the ethyl group on the amino moiety.

Methyl 2-(4-(ethylamino)phenyl)acetate: Has a methyl ester instead of an ethyl ester.

Ethyl 2-(4-(methylamino)phenyl)acetate: Contains a methylamino group instead of an ethylamino group.

Uniqueness

This compound is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are advantageous in certain applications, such as enhanced binding affinity or selectivity in drug design.

Biological Activity

Ethyl 2-(4-(ethylamino)phenyl)acetate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- Structural Features : The compound contains an ethylamino group attached to a phenyl ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, influencing the compound's pharmacological profile.

Key Mechanisms:

- Enzyme Interaction : The compound may serve as an enzyme inhibitor or substrate, affecting metabolic pathways.

- Receptor Binding : It may interact with specific receptors, modulating signal transduction pathways.

Antitumor Activity

Several studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing phenyl and thiazole moieties have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

These findings suggest that structural modifications can enhance cytotoxicity against various cancer cell lines, highlighting the importance of SAR studies in drug development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it may possess activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Escherichia coli | <15 µg/mL |

These results demonstrate the compound's potential as a lead for developing new antimicrobial agents.

Study on Antitumor Activity

In a study conducted by Khalil et al., various derivatives similar to this compound were synthesized and tested for their antitumor activity. The results showed that certain modifications led to enhanced activity against human cancer cell lines, supporting the hypothesis that structural diversity can lead to improved therapeutic efficacy .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of ethyl esters derived from amino phenols. The study found that compounds with electron-donating groups exhibited superior antibacterial activity compared to their counterparts without such substitutions, confirming the influence of functional groups on biological activity .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-(ethylamino)phenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example:

- Step 1 : React 4-(ethylamino)phenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Step 2 : Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water 70:30) .

- Optimization : Adjust temperature (60–80°C) and solvent (toluene or THF) to improve yield. Use anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

- Methodological Answer :

- Use isotopic labeling (e.g., deuterated ethanol) to track ester group incorporation .

- Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for substitutions at the aromatic ring .

- Monitor intermediates via stopped-flow UV-Vis spectroscopy to resolve kinetic profiles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in the ethylamino group) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm coupling pathways .

- X-ray crystallography : Resolve structural ambiguities (e.g., torsion angles in the ethylamino-phenyl moiety) .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest strong binding .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs .

- Molecular docking (AutoDock Vina) : Predict binding poses in the active site of cytochrome P450 enzymes .

Q. What structural analogs of this compound show enhanced bioactivity, and how are SAR studies designed?

- Methodological Answer :

- Analog Design : Replace ethylamino with isopropylamino or cyclopropylamino groups to study steric effects. Fluorinate the phenyl ring to enhance metabolic stability .

- SAR Table :

| Analog | Modification | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Ethyl 2-(4-isopropylaminophenyl)acetate | Bulkier amine | 8.2 ± 0.3 |

| Ethyl 2-(4-fluoro-4-ethylaminophenyl)acetate | Fluorine substitution | 5.1 ± 0.2 |

- Assess cytotoxicity via MTT assays on HEK293 cells .

Q. How can computational models predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.